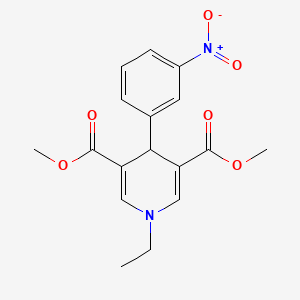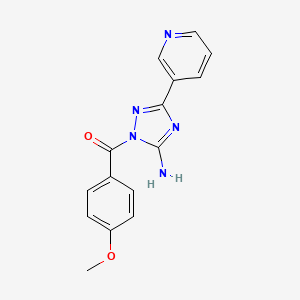
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its high purity and stability, as well as its ability to selectively inhibit MAO. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, including the development of new synthetic methods, the synthesis of new bioactive compounds based on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine and its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is a unique and versatile compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is needed to fully understand its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid with a high yield and purity. Other methods of synthesis include the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which can be used as catalysts in organic reactions. 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-17(16(2)14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMINENVABQTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)

